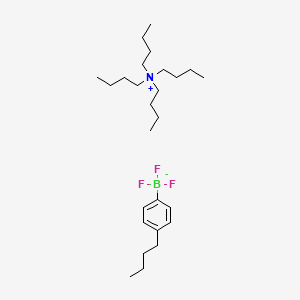
(4-Butylphenyl)trifluoroboranuide; tetrabutylazanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Butylphenyl)trifluoroboranuide; tetrabutylazanium is a chemical compound with the molecular formula C26H49BF3N and a molecular weight of 443.49 g/mol . It is also known by its IUPAC name, tetrabutylammonium (4-butylphenyl)trifluoroborate . This compound is typically used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Butylphenyl)trifluoroboranuide; tetrabutylazanium involves the reaction of 4-butylphenylboronic acid with tetrabutylammonium fluoride in the presence of a suitable solvent . The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The compound is then subjected to rigorous quality control measures to ensure its purity and consistency .
化学反応の分析
Types of Reactions
(4-Butylphenyl)trifluoroboranuide; tetrabutylazanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized products.
Reduction: It can be reduced to form borohydrides or other reduced species.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides .
科学的研究の応用
(4-Butylphenyl)trifluoroboranuide; tetrabutylazanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which (4-Butylphenyl)trifluoroboranuide; tetrabutylazanium exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. This interaction can lead to the formation of stable complexes or the activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and conditions .
類似化合物との比較
Similar Compounds
- Phenyltrifluoroboranuide; tetrabutylazanium
- (4-Methylphenyl)trifluoroboranuide; tetrabutylazanium
- (4-Ethylphenyl)trifluoroboranuide; tetrabutylazanium
Uniqueness
(4-Butylphenyl)trifluoroboranuide; tetrabutylazanium is unique due to the presence of the butyl group, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness makes it particularly useful in specific chemical reactions and applications where the butyl group plays a crucial role .
特性
IUPAC Name |
(4-butylphenyl)-trifluoroboranuide;tetrabutylazanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C10H13BF3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2-3-4-9-5-7-10(8-6-9)11(12,13)14/h5-16H2,1-4H3;5-8H,2-4H2,1H3/q+1;-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOXDEYZBINQIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)CCCC)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H49BF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
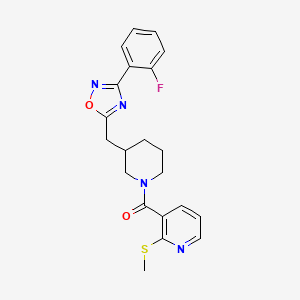
![2-[2-(Methylamino)acetamido]benzoic acid hydrochloride](/img/structure/B2408036.png)
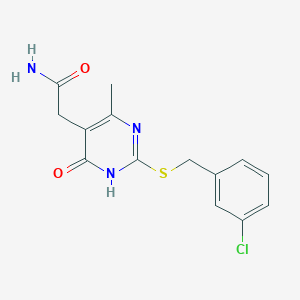
![5-Oxaspiro[3.5]nonan-9-one](/img/structure/B2408043.png)
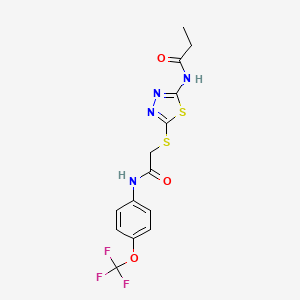
![(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol](/img/structure/B2408046.png)
![2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2408047.png)
![2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2408048.png)

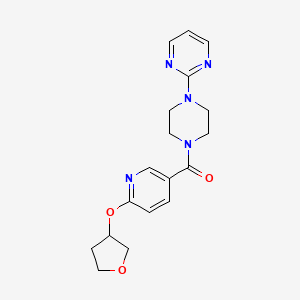
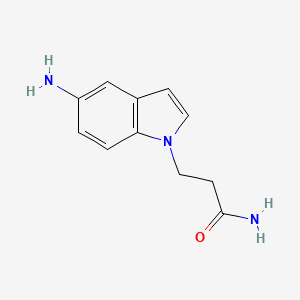
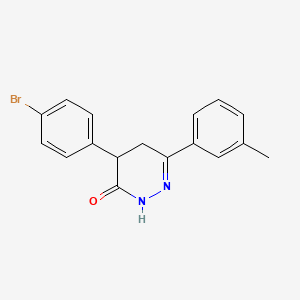
![N-(2-chlorobenzyl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408055.png)
![N-(1-cyanocyclohexyl)-2-{ethyl[3-(hydroxymethyl)phenyl]amino}-N-methylacetamide](/img/structure/B2408057.png)
